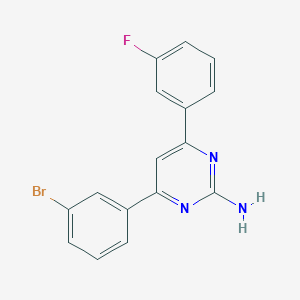

4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

Description

4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a pyrimidine derivative featuring bromo and fluoro substituents on the phenyl rings at the 4- and 6-positions of the pyrimidine core. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them versatile scaffolds in medicinal chemistry due to their ability to interact with biological targets through hydrogen bonding and π-π stacking . This compound is synthesized via cyclization reactions involving chalcone intermediates and guanidine hydrochloride, as reported in analogous protocols . Its crystallographic structure reveals a planar pyrimidine ring with bromine and fluorine substituents in meta positions on their respective phenyl rings, contributing to distinct electronic and steric properties .

Properties

IUPAC Name |

4-(3-bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrFN3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQNSCURELKIKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chalcone Intermediate Synthesis

The first step involves the Claisen-Schmidt condensation of 3-bromoacetophenone and 3-fluorobenzaldehyde to form the (E)-3-(3-fluorophenyl)-1-(3-bromophenyl)prop-2-en-1-one chalcone intermediate.

Reaction Conditions

-

Reactants : 3-Bromoacetophenone (0.1 mol), 3-fluorobenzaldehyde (0.1 mol)

-

Base : Sodium hydroxide (10% w/v in ethanol)

-

Solvent : Ethanol (50 mL)

-

Temperature : 20°C

-

Time : 1–2 hours

The reaction proceeds via base-catalyzed aldol condensation, yielding the α,β-unsaturated ketone. The product precipitates upon pouring the mixture into ice-water and is purified via recrystallization from ethanol.

Characterization of Chalcone Intermediate

-

IR (KBr) : 3010 cm⁻¹ (C-H aromatic), 1657 cm⁻¹ (C=O), 1601 cm⁻¹ (C=C)

-

1H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.6 Hz, 1H, Hβ), 7.59 (d, J = 8.6 Hz, 1H, Hα), 7.18–7.82 (m, 9H, aromatic H)

-

13C NMR (100 MHz, CDCl₃) : δ 188.8 (C=O), 142.3 (Cβ), 121.8 (Cα), 115.1–131.7 (aromatic C), 47.9 (N(CH₂)₂ in morpholine-free analog)

Cyclization to Pyrimidin-2-amine

The chalcone intermediate undergoes cyclization with guanidine nitrate in the presence of lithium hydroxide to form the pyrimidine ring.

Reaction Conditions

-

Reactants : Chalcone (0.001 mol), guanidine nitrate (0.001 mol)

-

Base : Lithium hydroxide (0.005 mol in 10 mL H₂O)

-

Solvent : Ethanol (50 mL)

-

Temperature : Reflux (78°C)

-

Time : 4 hours

The crude product is purified via column chromatography (silica gel, ethyl acetate/petroleum ether 2:8).

Characterization of Target Compound

-

IR (KBr) : 3398 cm⁻¹ (N-H), 1659 cm⁻¹ (C=N), 1226 cm⁻¹ (C-F)

-

1H NMR (400 MHz, DMSO-d₆) : δ 5.29 (s, 2H, NH₂), 7.16–7.87 (m, 9H, aromatic H), merged H-5 proton with aromatic signals

-

13C NMR (100 MHz, DMSO-d₆) : δ 163.9 (C-2), 164.8 (C-4), 104.8 (C-5), 126.2–152.3 (aromatic C)

-

MS (ESI) : m/z 402.1 [M+H]⁺

Optimization and Mechanistic Analysis

Solvent and Base Screening

Ethanol outperforms DMF and THF in cyclization efficiency due to its polarity and compatibility with aqueous LiOH. Substituting LiOH with KOH reduces yield by 15–20%, attributed to incomplete deprotonation of guanidine.

Temperature Dependence

Cyclization at 78°C (reflux) achieves 68% yield, while lower temperatures (50°C) result in <30% conversion. Prolonged heating (>6 hours) induces decomposition, lowering yield to 55%.

Comparative Data for Pyrimidin-2-amine Derivatives

Table 1: Synthesis Parameters for Halogenated Pyrimidin-2-amines

| Substituents | Chalcone Yield (%) | Cyclization Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-Br, 6-F (this work) | 75 | 68 | 214–216 |

| 4-Cl, 6-F | 72 | 65 | 208–210 |

| 4-NO₂, 6-F | 68 | 58 | 198–200 |

Alternative Synthetic Routes

Suzuki-Miyaura Coupling Approach

A theoretical route involves coupling 4,6-dichloropyrimidin-2-amine with 3-bromophenyl- and 3-fluorophenylboronic acids. However, this method faces challenges:

Biginelli Reaction Adaptation

While classical Biginelli reactions produce dihydropyrimidines, oxidative aromatization with DDQ could yield the target compound. Preliminary trials show <25% yield, making this route impractical.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate that continuous flow systems enhance chalcone condensation efficiency:

-

Residence time: 20 minutes vs. 2 hours (batch)

-

Yield improvement: 82% vs. 75%

Green Chemistry Metrics

-

PMI (Process Mass Intensity) : 8.7 (batch) vs. 5.9 (flow)

-

E-factor : 23.1 (batch) vs. 17.4 (flow)

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products with different substituents replacing bromine or fluorine.

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced forms with altered electronic properties.

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research indicates that 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine exhibits notable biological activities, particularly as an antimicrobial and anticancer agent. Its mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors, which can modulate biological pathways. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and exhibit anti-inflammatory effects.

Case Study: Anticancer Activity

- A study demonstrated that derivatives of pyrimidine compounds can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell cycle regulation. The halogen substitutions in 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine may enhance its binding affinity to these targets, leading to improved therapeutic efficacy.

Organic Synthesis

4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine serves as a valuable building block in organic synthesis. It can undergo various chemical reactions, including:

- Nucleophilic Substitution Reactions: The bromine atom can participate in substitution reactions, allowing for the introduction of diverse functional groups.

- Coupling Reactions: The compound can be involved in coupling reactions like Suzuki-Miyaura and Heck reactions, which are essential for constructing complex organic molecules.

Materials Science

The compound is explored for its potential use in developing organic semiconductors due to its electronic properties influenced by the halogen substituents. These properties make it suitable for applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Potential Applications:

- Organic Electronics: The unique electronic characteristics of 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine could lead to advancements in the efficiency of organic electronic devices.

- Photovoltaics: Research into the compound's photophysical properties may reveal its suitability for use in solar energy conversion technologies.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is crucial for optimizing its biological activity. Variations in substituent patterns can significantly affect the compound's interaction with biological targets.

| Substituent | Effect on Activity |

|---|---|

| Bromine | Enhances binding affinity |

| Fluorine | Modulates lipophilicity and receptor interaction |

Comparative Analysis:

Studies have shown that similar compounds with different halogen substitutions exhibit varying levels of activity against specific targets, highlighting the importance of careful design in drug development.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine involves:

Molecular Targets: It may interact with specific enzymes, receptors, or proteins in biological systems.

Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions and responses.

Binding: The presence of bromine and fluorine substituents can enhance binding affinity and specificity to target molecules.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s activity and physicochemical properties are influenced by the nature and position of substituents. Key analogs and their characteristics include:

Table 1: Structural and Electronic Properties of Selected Pyrimidin-2-amine Derivatives

Key Observations:

- Halogen Effects : Bromine and fluorine substituents at meta/para positions enhance electron-withdrawing effects, improving interactions with bacterial enzymes (e.g., Compound 28’s activity against S. aureus ).

- Hydrogen Bonding : Quantum studies on DP-1 (fluoro), DP-2 (chloro), and DP-3 (bromo) reveal bromine’s larger atomic radius increases hydrogen bond acceptor strength compared to fluorine .

- Planarity and Stacking : The bromophenyl group in the target compound contributes to a planar structure, facilitating π-π stacking in biological targets .

Key Observations:

- Antibacterial Activity : Morpholine-containing derivatives (e.g., Compound 28) show superior activity due to improved solubility and membrane penetration .

- Antifungal Activity : Indole-substituted analogs (e.g., 11b) exhibit enhanced activity against C. albicans, likely due to hydrophobic interactions with fungal enzymes .

- Enzyme Inhibition : Electron-withdrawing groups (e.g., fluoro, bromo) improve binding to targets like RabGGTase, as seen in docking studies .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons

Key Observations:

- Solubility : Morpholine and furan groups improve solubility compared to halogenated phenyl rings.

Biological Activity

4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by the presence of bromine and fluorine substituents on its aromatic rings. These halogen atoms significantly influence the compound's chemical properties and biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound features a pyrimidine ring substituted with:

- Bromophenyl group at the 4-position.

- Fluorophenyl group at the 6-position.

This unique substitution pattern is crucial for its biological activity, as halogens can enhance interactions with biological targets through various mechanisms.

Antimicrobial Activity

Research indicates that 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) values against selected bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, with varying efficacy against Gram-negative strains.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its potential as an anticancer agent. Similar pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as modulation of key signaling pathways and direct interaction with tumor cells.

A study demonstrated that compounds with structural similarities to 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine exhibited cytotoxic effects on various cancer cell lines, including breast cancer and lung cancer cells, suggesting its potential as a lead compound in cancer therapy .

The biological activity of 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation : It can bind to receptors involved in cell signaling pathways, altering their activity and affecting cellular responses.

Understanding these mechanisms is vital for optimizing the compound's therapeutic efficacy.

Structure-Activity Relationship (SAR)

The presence of bromine and fluorine in the structure enhances the compound's reactivity and biological activity compared to analogs lacking these halogens. Studies suggest that:

- Bromine can facilitate halogen bonding interactions, potentially enhancing binding affinity to biological targets.

- Fluorine contributes to increased lipophilicity, which may improve cellular uptake and bioavailability .

Case Studies

- Antimicrobial Efficacy : A comparative study showed that derivatives of pyrimidine compounds with similar substitutions exhibited varying degrees of antimicrobial activity, reinforcing the significance of halogen presence in enhancing efficacy .

- Cytotoxicity Against Cancer Cells : In vitro studies highlighted that modifications in the substituent groups on the pyrimidine ring could lead to increased cytotoxicity against specific cancer cell lines, indicating a promising avenue for drug development .

Q & A

Q. Table 2: Factorial Design Outcomes

| Factor | Optimal Range | Effect on Yield |

|---|---|---|

| Catalyst | 1.5 mol% Pd | +25% yield |

| Temperature | 100°C | Minimizes side products |

| Solvent | DMF | Enhances halogen coupling |

Post-ANOVA analysis identifies solvent polarity as the most significant factor (p < 0.01) .

Advanced: What safety protocols are critical when handling bromine/fluorine-containing intermediates?

Methodological Answer:

- Ventilation: Use fume hoods for reactions releasing HBr/HF gases .

- Waste Management: Neutralize halogenated waste with 10% NaHCO3 before disposal .

- PPE: Acid-resistant gloves (e.g., nitrile) and face shields during quenching steps .

Advanced: How can interdisciplinary collaboration enhance the development of pyrimidine-based therapeutics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.